molecular formula C7H12N2O3S B12662896 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- CAS No. 54266-82-9

1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)-

Katalognummer: B12662896
CAS-Nummer: 54266-82-9
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: YGJIOBCCWYRMAR-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is a chemical compound with a unique structure that includes an oxathiolane ring, a propyl group, and an aminocarbonyl oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- typically involves the following steps:

    Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.

    Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide.

    Formation of the Aminocarbonyl Oxime Group: The aminocarbonyl oxime group can be introduced through a reaction involving an appropriate oxime and an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime or propyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The oxathiolane ring may also interact with biological membranes or proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a methyl group instead of a propyl group.

    1,3-Oxathiolan-4-one, 5-ethyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with an ethyl group instead of a propyl group.

    1,3-Oxathiolan-4-one, 5-butyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is unique due to the specific combination of its functional groups and the propyl substituent, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

54266-82-9

Molekularformel

C7H12N2O3S

Molekulargewicht

204.25 g/mol

IUPAC-Name

[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] carbamate

InChI

InChI=1S/C7H12N2O3S/c1-2-3-5-6(13-4-11-5)9-12-7(8)10/h5H,2-4H2,1H3,(H2,8,10)/b9-6-

InChI-Schlüssel

YGJIOBCCWYRMAR-TWGQIWQCSA-N

Isomerische SMILES

CCCC1/C(=N/OC(=O)N)/SCO1

Kanonische SMILES

CCCC1C(=NOC(=O)N)SCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.